N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a methoxybenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. High-pressure reactors and continuous flow systems can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The sulfonamide group is a common pharmacophore in drug design, making this compound a potential candidate for developing new therapeutic agents.
Material Science: The compound’s unique structure allows for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The bithiophene moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the hydroxyethyl and sulfonamide groups.
Bis(dioxaborin) Compounds: Contain a π-extended bithiophene structure and exhibit n-type semiconducting properties.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-3-methoxybenzene-1-sulfonamide is unique due to its combination of a bithiophene core with hydroxyethyl and sulfonamide functionalities. This combination imparts distinct electronic and chemical properties, making it versatile for various applications in organic electronics, medicinal chemistry, and material science .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-22-13-3-2-4-14(9-13)25(20,21)18-10-15(19)17-6-5-16(24-17)12-7-8-23-11-12/h2-9,11,15,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGAVKMGLGWSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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